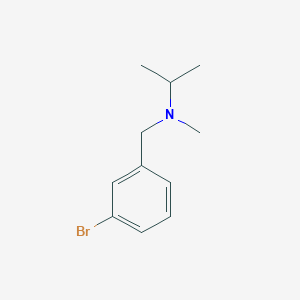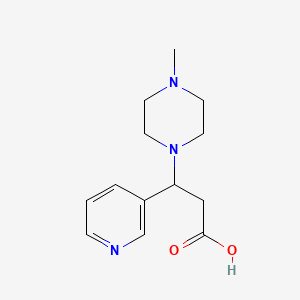![molecular formula C8H9ClN4 B1387353 7-クロロ-2-エチル-5-メチル-[1,2,4]トリアゾロ[1,5-a]ピリミジン CAS No. 28565-42-6](/img/structure/B1387353.png)
7-クロロ-2-エチル-5-メチル-[1,2,4]トリアゾロ[1,5-a]ピリミジン
概要
説明
The compound “7-Chloro-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile in drug design due to their relatively simple structure . They have been proposed as possible surrogates of the purine ring, and depending on the choice of substituents, they can also serve as potentially viable bio-isosteres of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines has been explored in various studies . For instance, one study developed four facile and efficient one-step procedures for the synthesis of 5-phenyl-, 6-phenyl- and 7-phenyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines, and 2-amino-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol .Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidines is relatively simple, which contributes to their versatility in drug design . The ring system of these compounds is isoelectronic with that of purines, making them potential surrogates of the purine ring .Chemical Reactions Analysis
The reactivity of 1,2,4-triazolo[1,5-a]pyrimidines has been explored in various studies . For instance, one study identified the 1,2,4-triazolo[1,5-a]pyrimidine as a very suitable scaffold to obtain compounds able to disrupt influenza virus RNA-dependent RNA polymerase (RdRP) PA-PB1 subunits heterodimerization .科学的研究の応用
医薬品研究
この化合物は、さまざまな医薬品の合成に使用されます。その構造は、潜在的な治療効果を持つ化合物の基盤となるように適しています。 例えば、この化合物の誘導体は、抗マラリア特性を持つ化合物、または抗マラリア薬の標的となるジヒドロオロテートデヒドロゲナーゼなどの酵素の阻害剤として探求することができます .
有機合成
有機化学では、7-クロロ-2-エチル-5-メチル-[1,2,4]トリアゾロ[1,5-a]ピリミジンは、より複雑な分子の構築のためのビルディングブロックとして役立ちます。 さまざまな試薬との反応性により、さまざまな有機変換が可能となり、合成化学者にとって貴重なツールになります .
材料科学
この化合物のユニークな特性は、新しい材料の開発のために材料科学で利用できます。 その分子構造は、他の化合物と相互作用して、特定の特性を持つ新しいポリマーやコーティングを形成する可能性があります .
生化学研究
生化学研究では、この化合物は生化学経路の研究におけるプローブまたは試薬として使用できます。 特定のタンパク質または核酸に結合し、その機能または構造に関する洞察を提供する可能性があります .
環境科学
7-クロロ-2-エチル-5-メチル-[1,2,4]トリアゾロ[1,5-a]ピリミジンは、環境科学において、汚染物質の分解経路の研究、または汚染物質の解毒に役立つ化合物の合成に使用される可能性があります .
分析化学
分析標準として、この化合物は、さまざまなサンプル中の類似の構造を検出するための機器の校正または新しい分析方法の開発に使用できます。これは、医薬品の品質管理と保証において不可欠です .
分子生物学
分子生物学では、この化合物は核酸相互作用の研究、特にDNAまたはRNAにインターカレーションまたは結合する能力がある場合に使用できます。これは、遺伝子発現と調節を理解するのに役立ちます .
ナノテクノロジー
この化合物の安定なナノ構造を形成する可能性は、ナノテクノロジーの分野で探求できます。 医学または環境モニタリングにおける応用を持つナノスケールデバイスまたはセンサーを作成するために使用できます .
作用機序
Target of Action
Similar compounds have been known to target various proteins and enzymes involved in cellular processes .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in the cellular processes .
Biochemical Pathways
Similar compounds have been shown to suppress the erk signaling pathway, resulting in decreased phosphorylation levels of erk1/2, c-raf, mek1/2, and akt .
Result of Action
Similar compounds have been shown to induce cell apoptosis and g2/m phase arrest, and regulate cell cycle-related and apoptosis-related proteins .
将来の方向性
The future directions for the development of 1,2,4-triazolo[1,5-a]pyrimidines are promising. Their structural similarity to some natural compounds such as purine makes them promising candidates for creating new agents for the treatment of various diseases . Therefore, the synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance .
生化学分析
Biochemical Properties
7-Chloro-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been found to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell proliferation. Additionally, 7-Chloro-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine interacts with other proteins and biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of 7-Chloro-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine on cellular processes are profound. It has been shown to inhibit the proliferation of cancer cells, including MCF-7, HCT-116, and HepG-2 cell lines . This compound induces cell cycle arrest at the G2/M phase and promotes apoptosis in these cells. Furthermore, it affects cell signaling pathways, particularly the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . These changes result in altered gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, 7-Chloro-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects through specific binding interactions with biomolecules. It inhibits CDK2 by binding to its active site, preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, the compound modulates gene expression by affecting transcription factors and other regulatory proteins. These molecular interactions lead to the inhibition of cell proliferation and induction of apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine have been observed to change over time. The compound exhibits stability under ambient conditions, but its activity may decrease over extended periods due to degradation Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and prolonged cell cycle arrest
Dosage Effects in Animal Models
The effects of 7-Chloro-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
7-Chloro-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, 7-Chloro-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine is transported and distributed through specific transporters and binding proteins . It accumulates in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 7-Chloro-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine is critical for its activity. It is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy in modulating cellular processes.
特性
IUPAC Name |
7-chloro-2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-3-7-11-8-10-5(2)4-6(9)13(8)12-7/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYACWRGKMUCCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=N1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1387271.png)
![4-[({[5-(3-Fluorophenyl)-2-thienyl]sulfonyl}amino)methyl]benzoic acid](/img/structure/B1387273.png)
![4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1387275.png)

![2-{[1-(4-Fluorophenyl)-6-oxo-1,2,3,6-tetrahydropyridazin-3-yl]oxy}butanoic acid](/img/structure/B1387279.png)
![3-[6-(2-Methoxyphenoxy)pyrimidin-4-yl]benzoic acid](/img/structure/B1387281.png)
![3-{[2-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1387282.png)
![4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1387283.png)
![3-[4-(Acetylamino)phenyl]-3-piperidin-1-ylpropanoic acid](/img/structure/B1387284.png)
![3-[6-(3-Methoxyphenoxy)pyrimidin-4-yl]benzoic acid](/img/structure/B1387285.png)

![{4-[3-(Pyrrolidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}amine](/img/structure/B1387288.png)

